molecular formula C8H15NO3 B12827029 Methyl (2S,3S,4R)-3-ethyl-4-hydroxypyrrolidine-2-carboxylate

Methyl (2S,3S,4R)-3-ethyl-4-hydroxypyrrolidine-2-carboxylate

Cat. No.: B12827029
M. Wt: 173.21 g/mol
InChI Key: RBGQHFYLSZVNLK-VQVTYTSYSA-N
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Description

Methyl (2S,3S,4R)-3-ethyl-4-hydroxypyrrolidine-2-carboxylate is a chiral compound with significant importance in organic chemistry. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and is substituted with an ethyl group and a hydroxyl group. The stereochemistry of the compound is defined by the (2S,3S,4R) configuration, indicating the specific three-dimensional arrangement of the substituents around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2S,3S,4R)-3-ethyl-4-hydroxypyrrolidine-2-carboxylate typically involves the use of chiral catalysts and starting materials to ensure the correct stereochemistry. One common method involves the reaction of a suitable pyrrolidine derivative with ethyl and hydroxyl substituents under controlled conditions to achieve the desired stereochemistry .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. Catalysts such as aluminosilicates and other zeolites may be employed to facilitate the reaction and ensure high selectivity .

Chemical Reactions Analysis

Types of Reactions: Methyl (2S,3S,4R)-3-ethyl-4-hydroxypyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The ethyl group can be substituted with other alkyl or functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Various alkyl halides or other electrophiles can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction would regenerate the hydroxyl group .

Scientific Research Applications

Methyl (2S,3S,4R)-3-ethyl-4-hydroxypyrrolidine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (2S,3S,4R)-3-ethyl-4-hydroxypyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound’s chiral centers allow it to bind selectively to enzymes and receptors, influencing their activity. The hydroxyl group can form hydrogen bonds with target molecules, while the ethyl group provides hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: Methyl (2S,3S,4R)-3-ethyl-4-hydroxypyrrolidine-2-carboxylate is unique due to its specific stereochemistry and the presence of both an ethyl and hydroxyl group on the pyrrolidine ring. This combination of features allows for selective interactions with biological targets and makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

methyl (2S,3S,4R)-3-ethyl-4-hydroxypyrrolidine-2-carboxylate

InChI

InChI=1S/C8H15NO3/c1-3-5-6(10)4-9-7(5)8(11)12-2/h5-7,9-10H,3-4H2,1-2H3/t5-,6+,7+/m1/s1

InChI Key

RBGQHFYLSZVNLK-VQVTYTSYSA-N

Isomeric SMILES

CC[C@@H]1[C@H](CN[C@@H]1C(=O)OC)O

Canonical SMILES

CCC1C(CNC1C(=O)OC)O

Origin of Product

United States

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